Diisobutylaminobenzoyloxypropyl theophylline
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Overview
Description
Diisobutylaminobenzoyloxypropyl theophylline is a xanthine derivative known for its vasodilatory and bronchodilatory properties. It is also referred to as Vestphyllin . The compound has a molecular formula of C25H35N5O4 and a molecular weight of 469.5765 g/mol . It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylaminobenzoyloxypropyl theophylline involves multiple steps. One common method includes the reaction of theophylline with diisobutylamine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diisobutylaminobenzoyloxypropyl theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the theophylline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various theophylline derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Diisobutylaminobenzoyloxypropyl theophylline has a wide range of scientific research applications:
Mechanism of Action
Diisobutylaminobenzoyloxypropyl theophylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels . This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels . Additionally, the compound acts as an adenosine receptor antagonist, further contributing to its bronchodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and COPD.
Aminophylline: A compound similar to theophylline but with better solubility, used in intravenous formulations.
Dyphylline: Another xanthine derivative with bronchodilatory properties.
Uniqueness
Diisobutylaminobenzoyloxypropyl theophylline is unique due to its combined vasodilatory and bronchodilatory effects, making it particularly useful in the treatment of conditions involving both airway and vascular constriction .
Properties
CAS No. |
102288-42-6 |
---|---|
Molecular Formula |
C25H35N5O4 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-17(2)12-29(13-18(3)4)14-20(34-24(32)19-10-8-7-9-11-19)15-30-16-26-22-21(30)23(31)28(6)25(33)27(22)5/h7-11,16-18,20H,12-15H2,1-6H3 |
InChI Key |
SQBWCQROZHGTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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